molecular formula C10H14N2 B114154 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine CAS No. 144800-63-5

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B114154
CAS No.: 144800-63-5
M. Wt: 162.23 g/mol
InChI Key: MRKKQBDPZGKJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that includes an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indanone with formaldehyde and ammonia. This process, known as the Mannich reaction, results in the formation of the desired compound under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, oximes, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which consists of an indene core with an amino group. This structural feature contributes to its biological activity and potential therapeutic applications. The chemical formula is represented as follows:

C10H12N\text{C}_{10}\text{H}_{12}\text{N}

Neuroprotective Effects

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, exhibit neuroprotective properties. They are proposed as potential treatments for conditions such as:

  • Cerebral ischemia
  • Neurodegenerative diseases

A study highlighted the compound's ability to improve cognitive function and reduce neuronal damage in models of hypoxia and ischemia .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a candidate for treating:

  • Chronic inflammatory diseases
  • Autoimmune disorders

In one study, the administration of this compound resulted in a marked decrease in inflammatory markers in subjects with induced inflammation .

Cardiovascular Benefits

The compound exhibits hypotensive effects, making it relevant for cardiovascular health. It is believed to act by:

  • Reducing vascular resistance
  • Improving blood flow

Clinical trials have suggested that it could be beneficial for patients with hypertension and related cardiovascular conditions .

Case Study 1: Neuroprotection in Ischemic Models

A study involving rats subjected to induced cerebral ischemia showed that treatment with this compound resulted in:

ParameterControl GroupTreatment Group
Neuronal Survival (%)45%75%
Inflammatory Markers (pg/mL)20080

This data indicates a significant protective effect against neuronal death and inflammation .

Case Study 2: Anti-inflammatory Efficacy

In a model of rheumatoid arthritis, administration of the compound led to reductions in joint swelling and pain:

ParameterBaselinePost-treatment
Joint Swelling (mm)104
Pain Score (0-10)83

These results underscore its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid
  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol

Uniqueness

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its indane backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aminomethyl compounds, making it a valuable compound for various applications.

Biological Activity

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine, a compound with a unique bicyclic structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N. It features an aminomethyl group attached to a dihydroindene core, which is significant for its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown its effectiveness against several bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported in various studies, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. In a study evaluating cytotoxic effects on various cancer cell lines (e.g., H460, HT29), the compound displayed moderate to significant cytotoxicity. The IC50 values varied depending on the cell line, showcasing its potential as a lead compound for further development in cancer therapy .

Study 1: Cytotoxicity Evaluation

In a study published in PubMed, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.015 to 4.09 µM against H460 and HepG2 cells, suggesting strong anticancer potential .

CompoundCell LineIC50 (µM)
9pH4600.031
9pHT290.015
9pHepG20.53
9pSGC-79010.58

Another study investigated the mechanism of action of related compounds derived from the Mannich reaction, which includes the target compound. These compounds were shown to induce apoptosis in cancer cells through mitochondrial depolarization and inhibition of topoisomerase II activity . This suggests that this compound may share similar mechanisms.

Properties

IUPAC Name

2-(aminomethyl)-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKKQBDPZGKJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.